Cas no 618446-30-3 (2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile)
2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile
- 4-Pyridinecarbonitrile, 2-(2,2,2-trifluoroethoxy)-
- NE45037
- 2-(2,2,2-Trifluoro-ethoxy)-isonicotinonitrile
- Z1238477878
- 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile
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- MDL: MFCD09934829
- Inchi: 1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-6(4-12)1-2-13-7/h1-3H,5H2
- InChI Key: MZMHDUGIMFIZLK-UHFFFAOYSA-N
- SMILES: FC(COC1C=C(C#N)C=CN=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 233
- XLogP3: 2
- Topological Polar Surface Area: 45.9
2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1111235-1g |
2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile |
618446-30-3 | 95% | 1g |
$458 | 2024-05-23 | |
| TRC | B588243-25mg |
2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile |
618446-30-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B588243-50mg |
2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile |
618446-30-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B588243-250mg |
2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile |
618446-30-3 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-37504-0.05g |
2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile |
618446-30-3 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
| Enamine | EN300-37504-0.1g |
2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile |
618446-30-3 | 95.0% | 0.1g |
$83.0 | 2025-02-20 | |
| Enamine | EN300-37504-0.25g |
2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile |
618446-30-3 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
| Enamine | EN300-37504-0.5g |
2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile |
618446-30-3 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Enamine | EN300-37504-1.0g |
2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile |
618446-30-3 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
| Enamine | EN300-37504-2.5g |
2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile |
618446-30-3 | 95.0% | 2.5g |
$614.0 | 2025-02-20 |
2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile
Introduction to 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile (CAS No. 618446-30-3)
2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 618446-30-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and utility in the synthesis of active pharmaceutical ingredients (APIs). The presence of both a trifluoroethoxy group and a nitrile functionality in its molecular structure imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.
The trifluoroethoxy moiety is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug molecules. Fluorine atoms are known to influence the electronic and steric properties of molecules, often leading to improved pharmacokinetic profiles. In contrast, the carbonitrile group contributes to the compound's reactivity and serves as a versatile handle for further functionalization. These structural features make 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile a promising candidate for exploring new chemical entities (molecules) with potential applications in treating various diseases.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug design. Studies have demonstrated that incorporating fluorine into heterocyclic compounds can lead to enhanced lipophilicity, reduced metabolic degradation, and improved binding interactions with biological targets. For instance, fluorinated pyridines have been successfully utilized in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The compound CAS No. 618446-30-3 aligns with this trend by combining the favorable properties of trifluoroethoxy and nitrile groups.
In academic research, 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile has been investigated as a building block for synthesizing more complex molecules. Its structural framework allows for modifications at multiple positions, enabling chemists to tailor the compound's properties for specific applications. One notable area of interest is its potential use in designing small-molecule inhibitors targeting enzymes involved in cancer pathways. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against kinases such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase), which are crucial in cancer progression.
The carbonitrile group in CAS No. 618446-30-3 also opens up possibilities for further chemical transformations, such as hydrolysis or reduction, which can yield valuable intermediates for drug synthesis. Additionally, the electron-withdrawing nature of the nitrile group can modulate the electronic properties of adjacent functional groups, influencing both reactivity and biological activity. This versatility makes the compound a versatile tool for synthetic chemists working on complex molecular architectures.
From a practical standpoint, the synthesis of 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile requires careful optimization to ensure high yield and purity. Modern synthetic methodologies often employ transition metal catalysis or palladium-based cross-coupling reactions to construct the desired pyridine core efficiently. The introduction of fluorinated groups can pose challenges due to their sensitivity to certain reaction conditions, but advances in synthetic techniques have made it increasingly feasible to incorporate these elements into complex molecules.
The pharmaceutical industry has shown keen interest in developing novel drugs based on fluorinated heterocycles due to their demonstrated efficacy and safety profiles. Companies specializing in medicinal chemistry are actively exploring derivatives of compounds like CAS No. 618446-30-3 to identify new therapeutic candidates. Collaborative efforts between academic researchers and industry scientists have accelerated progress in this area, leading to several patents and clinical trials involving fluorinated pyridines.
In conclusion, CAS No. 618446-30-3, or 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for developing new drugs with improved pharmacological properties. As research continues to uncover new applications for fluorinated pyridines, this compound is poised to play an important role in future therapeutic developments, contributing to innovations that address unmet medical needs.
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